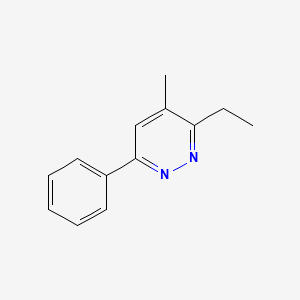

Pyridazine, 3-ethyl-4-methyl-6-phenyl-

Description

Significance of Diazine Systems in Contemporary Chemical Research

Diazines are six-membered aromatic heterocycles containing two nitrogen atoms within the ring. wikipedia.org There are three structural isomers: pyridazine (B1198779) (1,2-diazine), pyrimidine (B1678525) (1,3-diazine), and pyrazine (B50134) (1,4-diazine). wikipedia.orgwikipedia.org These systems are fundamental building blocks in numerous fields. In medicinal chemistry, the diazine scaffold is a key pharmacophore found in a wide array of therapeutic agents. nih.gov Pyridazine derivatives, for instance, have shown a vast spectrum of biological activities, including antihypertensive, anticancer, and anti-inflammatory properties. benthamdirect.comdntb.gov.ua

The unique electronic properties of diazines, imparted by the presence of two electronegative nitrogen atoms, distinguish them from their carbocyclic analogue, benzene (B151609), and their mono-nitrogen counterpart, pyridine (B92270). fiveable.me These properties influence their role as ligands in coordination chemistry, where they are used to create stable metal complexes for catalysis and materials science. scbt.comacs.org The ability to modulate the electronic environment of the ring through substitution allows chemists to fine-tune the properties of these molecules for specific applications, from the development of advanced materials to agrochemicals. scbt.comnih.gov

Overview of Pyridazine Core Structures

The parent compound, pyridazine, is an aromatic organic compound with the molecular formula C₄H₄N₂. wikipedia.org It features a planar, six-membered ring with two adjacent nitrogen atoms. wikipedia.orgliberty.edu This arrangement of nitrogen atoms makes pyridazine the 1,2-diazine isomer. chemeurope.com

The key characteristics of the pyridazine core include:

Aromaticity : The ring system is aromatic, conferring stability.

Polarity : The presence of two adjacent, electron-withdrawing nitrogen atoms creates a significant dipole moment, making it more polar than benzene. nih.gov This polarity also influences its solubility and intermolecular interactions. liberty.edu

Basicity : Pyridazine is a weak base, less basic than pyridine, due to the inductive effect of the adjacent nitrogen atoms which reduces the availability of the lone pair electrons for protonation. fiveable.me

Reactivity : The electron-deficient nature of the ring, particularly at the carbon atoms adjacent to the nitrogens, influences its chemical reactivity, making it susceptible to certain types of chemical transformations. nih.gov

Classic synthesis routes to the pyridazine core often involve the condensation of 1,4-dicarbonyl compounds (like 1,4-diketones or 4-ketoacids) with hydrazine (B178648). wikipedia.org

Table 1: General Properties of the Pyridazine Core

| Property | Value |

|---|---|

| Chemical Formula | C₄H₄N₂ |

| Molar Mass | 80.09 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Boiling Point | 208 °C |

| Melting Point | -8 °C |

| Systematic Name | 1,2-Diazine |

Data sourced from multiple references. wikipedia.orgliberty.educhemeurope.com

Specific Focus: Pyridazine, 3-ethyl-4-methyl-6-phenyl- within the Landscape of Advanced Heterocyclic Chemistry

Within the vast family of pyridazine derivatives lies the specific compound, Pyridazine, 3-ethyl-4-methyl-6-phenyl-. This molecule represents a multi-substituted pyridazine core, where hydrogen atoms at positions 3, 4, and 6 have been replaced by ethyl, methyl, and phenyl groups, respectively.

Table 2: Identifiers for Pyridazine, 3-ethyl-4-methyl-6-phenyl-

| Identifier | Value |

|---|---|

| CAS Number | 117534-90-4 |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.264 g/mol |

Data sourced from multiple references. buysellchem.com

The structural features of this compound—combining alkyl (ethyl, methyl) and aryl (phenyl) substituents on the pyridazine framework—position it as a molecule of interest in advanced heterocyclic chemistry. The phenyl group at the 6-position, in particular, is a common feature in many biologically active pyridazines, where it can engage in various interactions, such as π-π stacking, within biological targets. nih.gov The alkyl groups at the 3 and 4 positions can influence the molecule's solubility, steric profile, and metabolic stability.

While specific, detailed research findings on the synthesis or application of Pyridazine, 3-ethyl-4-methyl-6-phenyl- are not extensively documented in publicly available literature, its structure is representative of the types of substituted pyridazines explored for various applications. Synthetic strategies for similar 3,4,6-trisubstituted pyridazines often involve multi-step sequences starting from acyclic precursors or the functionalization of a pre-formed pyridazine ring. researchgate.net The study of such derivatives is crucial for understanding structure-activity relationships (SAR) in the development of new functional molecules. nih.gov Its unique substitution pattern makes it a valuable entity for inclusion in chemical libraries for screening against various biological and material science targets.

Structure

3D Structure

Properties

CAS No. |

117534-90-4 |

|---|---|

Molecular Formula |

C13H14N2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

3-ethyl-4-methyl-6-phenylpyridazine |

InChI |

InChI=1S/C13H14N2/c1-3-12-10(2)9-13(15-14-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |

InChI Key |

BNVXSLRVCOWFLK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(C=C1C)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of Pyridazine, 3 Ethyl 4 Methyl 6 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Nuclear Overhauser Effect Spectroscopy (NOESY) for Conformational and Configurational Assignments

NOESY is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. For Pyridazine (B1198779), 3-ethyl-4-methyl-6-phenyl-, a NOESY experiment would be crucial for elucidating the preferred conformation of the substituents relative to the pyridazine ring.

Hypothetical Research Findings:

A 2D NOESY spectrum would be expected to show through-space correlations between the protons of the ethyl, methyl, and phenyl groups and the remaining proton on the pyridazine ring. Specifically, one would look for:

Correlations between the ethyl group protons and the methyl group protons: The presence and intensity of these cross-peaks would indicate the relative orientation of these two adjacent substituents.

Correlations between the phenyl group protons and the pyridazine ring proton: These interactions would help define the rotational conformation of the phenyl ring relative to the heterocyclic core.

Without experimental data, a definitive conformational assignment is not possible.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected Characteristic Vibrational Frequencies:

Based on the structure of Pyridazine, 3-ethyl-4-methyl-6-phenyl-, the following characteristic IR absorption bands would be anticipated. Data from similarly substituted pyridazine and aromatic compounds suggest the following approximate ranges liberty.edunist.govresearchgate.net:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Alkyl) | Stretching | 2980 - 2850 |

| C=N (Pyridazine Ring) | Stretching | 1600 - 1550 |

| C=C (Aromatic/Pyridazine) | Stretching | 1580 - 1450 |

| C-H (Alkyl) | Bending | 1465 - 1375 |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 |

These values are estimations and the actual spectrum could show shifts depending on the electronic and steric interactions between the substituents and the pyridazine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Anticipated Fragmentation Pattern:

The molecular formula for Pyridazine, 3-ethyl-4-methyl-6-phenyl- is C₁₃H₁₄N₂. The expected exact mass would be determined, and the mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve the following key steps, though the exact masses of the fragments are hypothetical:

Loss of an ethyl radical (•C₂H₅): This would result in a significant fragment ion.

Loss of a methyl radical (•CH₃): This would be another probable fragmentation pathway.

Cleavage of the phenyl group: The loss of a phenyl radical (•C₆H₅) or a neutral benzene (B151609) molecule (C₆H₆) could occur.

Ring cleavage of the pyridazine core: This would lead to a series of smaller fragment ions.

A high-resolution mass spectrometry (HRMS) analysis would be necessary to confirm the elemental composition of the molecular ion and its fragments.

Advanced UV-Vis Spectroscopy for Electronic Structure and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and conjugated systems.

Expected Electronic Transitions:

The UV-Vis spectrum of Pyridazine, 3-ethyl-4-methyl-6-phenyl- would be expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the phenyl group in conjugation with the pyridazine ring would likely result in a red shift (shift to longer wavelengths) of the absorption maxima compared to the unsubstituted pyridazine.

Hypothetical Absorption Maxima:

Based on data for phenyl-substituted pyridazines, one might expect to observe researchgate.netresearchgate.netscielo.org.za:

A strong absorption band in the range of 250-300 nm, attributable to π → π* transitions within the conjugated system.

A weaker absorption band at a longer wavelength, possibly in the 300-350 nm region, corresponding to n → π* transitions involving the lone pair electrons of the nitrogen atoms.

The exact wavelengths (λmax) and molar absorptivities (ε) would be dependent on the solvent used and the specific electronic interactions within the molecule.

Solid State Structural Analysis: X Ray Crystallography of Pyridazine, 3 Ethyl 4 Methyl 6 Phenyl Derivatives

Molecular Geometry and Conformation in the Crystalline State

The three-dimensional arrangement of atoms and the rotational freedom around single bonds define the molecular geometry and conformation of pyridazine (B1198779) derivatives. These factors are influenced by the steric and electronic effects of the substituents on the pyridazine ring.

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, generally exhibits a high degree of planarity. However, substitution can induce slight deviations from this planarity. The aromaticity of the pyridazine ring is somewhat reduced compared to benzene (B151609) due to the presence of the nitrogen heteroatoms, which influences its electronic properties and interaction capabilities. nih.gov In the crystal structure of various derivatives, the pyridazine ring itself is often observed to be nearly planar, though sometimes with minor deviations. For instance, in one pyridazinone derivative, the ring deviates slightly from planarity. nih.gov The inherent polarity and unique physicochemical properties of the pyridazine ring make it a subject of interest in drug design. nih.gov

For example, in the crystal structure of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, the benzene and pyridazine rings are twisted with respect to each other, forming a dihedral angle of 11.47 (2)°. nih.gov In another related structure, 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide, the dihedral angle between the pyridazine and the phenylacetamide rings is 56.13 (13)°, while the angle with the 2-chlorophenyl ring is 80.98 (11)°. nih.gov These values highlight the significant non-coplanarity that can exist in such systems.

| Compound Derivative | Rings Involved | Dihedral Angle (°) |

| 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one nih.gov | Benzene and Pyridazine | 11.47 (2) |

| 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one nih.gov | Toluene and Pyridazine | 89.624 (1) |

| 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide nih.gov | Phenylacetamide and Pyridazine | 56.13 (13) |

| 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide nih.gov | 2-chlorophenyl and Pyridazine | 80.98 (11) |

Supramolecular Assembly and Intermolecular Interactions

In the solid state, pyridazine molecules self-assemble into complex three-dimensional networks stabilized by a variety of non-covalent interactions. The nature and strength of these interactions dictate the crystal packing and the resulting material properties.

The aromatic nature of both the pyridazine and phenyl rings facilitates π-stacking interactions, which play a vital role in the crystal packing. These interactions can occur between two pyridazine rings, two phenyl rings, or between a pyridazine and a phenyl ring. The pyridazine ring is known to engage in π-stacking, for instance with the phenol (B47542) ring of a tyrosine residue in a biological context. nih.gov In the crystal structure of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide, π-stacking interactions between pyridazine and phenyl rings contribute to the formation of helical chains. nih.gov Studies on pyrrolo[1,2-b]pyridazine (B13699388) derivatives also confirm that crystal packing is often based on π-π stacking with typical interplanar spacing of around 3.4 Å. researchgate.net The presence of π–π stacking interactions is a common feature in the crystal systems of pyridazine-containing molecules. mdpi.com

Besides strong hydrogen bonds and π-stacking, weaker interactions such as C-H...N and C-H...π contacts contribute to the stability of the crystal lattice. The molecular conformation of some pyridazinone derivatives is stabilized by weak intramolecular C—H⋯N contacts. nih.gov Hirshfeld surface analysis is a powerful tool for quantifying the contribution of various intermolecular contacts. For several pyridazine derivatives, H⋯H contacts are the most dominant, often accounting for over 40-50% of the surface. nih.govnih.gov H⋯C/C⋯H and H⋯N/N⋯H contacts are also highly significant, with contributions typically ranging from 20-30% and 12-17%, respectively. nih.govmdpi.comnih.gov These weak interactions collectively ensure an efficient and stable packing of the molecules in the crystal.

| Interaction Type | Contribution Percentage (Example 1) nih.gov | Contribution Percentage (Example 2) nih.gov | Contribution Percentage (Example 3) nih.gov |

| H···H | 56.6% | 48.5% | 39.7% |

| H···C/C···H | 22.6% | 26.0% | 27.5% |

| O···H/H···O | 10.0% | - | 11.1% |

| H···N/N···H | - | 17.1% | 15.5% |

| N···C/C···N | 3.5% | - | - |

Crystal Packing Architectures and Their Relationship to Molecular Conformation

The supramolecular assembly of pyridazine derivatives in the solid state is dictated by a complex interplay of intermolecular forces, which in turn are profoundly influenced by the molecule's three-dimensional conformation. X-ray crystallography studies on various 3-ethyl-4-methyl-6-phenyl-pyridazine analogues reveal that the spatial arrangement of substituents on the pyridazine core governs the preferred packing motifs. These motifs are primarily stabilized by a combination of hydrogen bonding, π-π stacking, and weaker C-H···π interactions.

A predominant packing feature in pyridazinone derivatives is the formation of hydrogen-bonded dimers. In the crystal structure of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, for example, pairs of N—H⋯O hydrogen bonds link molecules into inversion dimers, creating a stable R22(8) ring motif. nih.gov These robust dimeric synthons often serve as the primary building blocks for more extended supramolecular structures.

These primary building blocks, whether monomers or dimers, assemble into higher-order structures through a network of weaker interactions. C-H···π interactions are commonly observed, where hydrogen atoms from one molecule interact with the electron-rich π-systems of the pyridazine or phenyl rings of an adjacent molecule. nih.gov In some crystal structures, these interactions are responsible for linking dimers into one-dimensional chains. iucr.org

Furthermore, π-π stacking interactions play a crucial role, particularly between the aromatic pyridazine and phenyl rings of neighboring molecules. The geometry of this stacking can vary from co-facial to offset, depending on the molecular conformation and the presence of other directing groups. In certain derivatives, these π-stacking interactions connect chains into corrugated layers. iucr.orgnih.gov The interplay between hydrogen bonding, C-H···π, and π-π stacking can lead to diverse and complex packing architectures, including common solid-state motifs like herringbone and lamellar packing. researchgate.net For example, helical chains can be formed through a combination of N—H⋯O hydrogen bonds and π-stacking interactions. nih.gov

The following tables summarize key crystallographic and conformational data for selected derivatives, illustrating the relationship between molecular structure and crystal packing.

Table 1: Dihedral Angles in Selected Pyridazine Derivatives

| Compound Name | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one | Benzene | Pyridazine | 11.47 (2) | nih.gov |

| 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one | Toluene | Pyridazine | 89.624 (1) | nih.gov |

| Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate | Dihydropyridazine | Phenyl | 89.74 (3) | iucr.org |

| Methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate | Pyridine (B92270) (A) | Pyridazine (B) | 18.68 (6) | nih.gov |

| Methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate | Pyridine (C) | Pyridazine (B) | 38.40 (6) | nih.gov |

| Methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate | Benzene (D) | Pyridazine (B) | 62.59 (5) | nih.gov |

| Methyl 3-(4-{6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-yloxy}phenyl)propanoate | Trifluoromethylphenyl | Pyridazine | 41.89 (10) | nih.gov |

| Methyl 3-(4-{6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-yloxy}phenyl)propanoate | Benzoylphenyl | Pyridazine | 67.44 (10) | nih.gov |

| 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide | Phenylacetamide | Pyridazine | 56.13 (13) | nih.gov |

Table 2: Intermolecular Interactions and Resulting Packing Motifs in Pyridazine Derivatives

| Compound Name | Key Intermolecular Interactions | Resulting Supramolecular Motif | Reference |

|---|---|---|---|

| 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one | N—H⋯O hydrogen bonds, C—H⋯O hydrogen bonds, weak off-set π–π stacking | Inversion dimers with R22(8) ring motif | nih.gov |

| Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate | C—H⋯O interactions, C—H⋯π(ring) interactions, π-stacking | Inversion dimers linked into chains, which form corrugated layers | iucr.org |

| Methyl 3-(4-{6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-yloxy}phenyl)propanoate | C—H⋯O hydrogen bonds, C—H⋯π interactions | Links inversion-related molecules | nih.gov |

| 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide | N—H⋯O hydrogen bonds, π-stacking, C—H⋯O hydrogen bonds, C—H⋯π(ring) interactions | Helical chains linked together | nih.gov |

| 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine | π-π stacking | Planar molecular conformation with interplanar spacing of 3.400 Å | researchgate.net |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Pyridazine, 3-ethyl-4-methyl-6-phenyl- |

| 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one |

| Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate |

| Methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate |

| Methyl 3-(4-{6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-yloxy}phenyl)propanoate |

| 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide |

| 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine |

Computational Chemistry and Theoretical Investigations of Pyridazine, 3 Ethyl 4 Methyl 6 Phenyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting molecular properties with high accuracy. These methods are used to determine the most stable molecular structure, analyze its electronic characteristics, and map its reactivity.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation, of a molecule. For Pyridazine (B1198779), 3-ethyl-4-methyl-6-phenyl-, this analysis reveals crucial information about its three-dimensional shape, including bond lengths, bond angles, and the spatial orientation of its substituent groups (ethyl, methyl, and phenyl).

Table 1: Representative Optimized Geometrical Parameters for Substituted Pyridazine Rings (Illustrative Data) Note: This table presents typical values for related structures, as specific optimized parameters for Pyridazine, 3-ethyl-4-methyl-6-phenyl- were not available in the cited literature.

| Parameter | Typical Value Range | Description |

|---|---|---|

| Dihedral Angle (Pyridazine-Phenyl) | 10° - 90° | The twist between the pyridazine and phenyl rings. nih.govresearchgate.net |

| C-N Bond Length (in ring) | 1.31 - 1.35 Å | Typical carbon-nitrogen bond distance within the pyridazine core. nih.gov |

| N-N Bond Length (in ring) | ~1.35 Å | The bond distance between the two adjacent nitrogen atoms in the ring. nih.gov |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For pyridazine derivatives, the HOMO is typically distributed over the electron-rich pyridazine ring and adjacent substituents, while the LUMO may be localized on different parts of the molecule depending on the specific groups attached. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. Quantum chemical calculations for various substituted pyridazines have been performed using DFT at the B3LYP/6-31G* level to determine these electronic parameters. researchgate.net These calculations help in understanding the electron-donating and accepting capabilities of Pyridazine, 3-ethyl-4-methyl-6-phenyl-.

Table 2: Calculated Quantum Chemical Parameters for Pyridazine Derivatives (Illustrative Data) Note: Values are for related pyridazine compounds and serve as an example of typical results from FMO analysis.

| Parameter | Definition | Significance | Typical Value Range (eV) |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. | -1.5 to -2.5 |

| ΔE (Gap) | ELUMO - EHOMO | Correlates with chemical reactivity and stability. researchgate.net | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEPS) mapping is a visualization technique that illustrates the charge distribution within a molecule. wolfram.comuni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, using a color spectrum to identify charge-rich and charge-deficient regions. Typically, red and yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

For Pyridazine, 3-ethyl-4-methyl-6-phenyl-, the MEPS map would be expected to show significant negative potential around the two nitrogen atoms of the pyridazine ring due to their lone pairs of electrons, making them primary sites for hydrogen bonding and protonation. nih.gov The phenyl ring and hydrocarbon substituents (ethyl and methyl) would generally exhibit a more neutral or slightly positive potential. This analysis is crucial for predicting how the molecule will interact with other molecules, including biological receptors or reactants in a chemical synthesis. ekb.eg

Intermolecular Interaction Studies

The properties of a compound in the solid state are governed by the way its molecules pack together in a crystal lattice. Understanding these intermolecular interactions is essential for fields like materials science and drug design.

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal. nih.gov The analysis generates a three-dimensional surface around a molecule, colored according to the nature and closeness of intermolecular contacts. It also produces two-dimensional "fingerprint plots," which summarize all intermolecular contacts and provide a quantitative percentage contribution for each type of interaction. nih.gov

While a crystal structure for Pyridazine, 3-ethyl-4-methyl-6-phenyl- is not available in the reviewed literature, analysis of similar pyridazinone derivatives provides insight into the expected interactions. nih.govnih.gov These studies consistently show that H···H contacts make up the largest percentage of the Hirshfeld surface due to the abundance of hydrogen atoms. nih.govnih.gov Other significant interactions typically include C···H/H···C contacts, which are indicative of C-H···π interactions, and contacts involving heteroatoms like O···H/H···O or N···H/H···N, which correspond to hydrogen bonds. nih.goviucr.org For the target molecule, important interactions would likely include H···H, C···H (from interactions with the phenyl and pyridazine rings), and N···H contacts.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Pyridazinone Derivative Source: Data adapted from the analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one. nih.gov

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 56.6% | Interactions between hydrogen atoms. |

| C···H / H···C | 22.6% | Often associated with C-H···π stacking. |

| O···H / H···O | 10.0% | Hydrogen bonding (relevant for pyridazinones). |

| N···C / C···N | 3.5% | Interactions involving nitrogen and carbon atoms. |

Lattice energy is the energy released when gaseous ions or molecules come together to form a crystal. It is a direct measure of the stability of the crystal structure. Theoretical calculations can estimate the lattice energy, providing a quantitative assessment of the strength of the intermolecular forces holding the crystal together. These calculations are often performed using force-field methods or more advanced quantum mechanical approaches, based on the experimentally determined or computationally optimized crystal structure. Stronger intermolecular interactions, such as hydrogen bonds and significant π-π stacking, lead to a more stable crystal and a higher (more negative) lattice energy. No specific lattice energy calculations for Pyridazine, 3-ethyl-4-methyl-6-phenyl- have been reported in the searched literature.

Prediction of Chemical Reactivity and Kinetic Stability Parameters

Theoretical and computational chemistry provides powerful tools for understanding the intrinsic properties of molecules. Through methods like Density Functional Theory (DFT), it is possible to calculate a variety of molecular descriptors that correlate with experimental observations of chemical reactivity and stability. gsconlinepress.comresearchgate.net For pyridazine derivatives, these parameters are crucial for predicting their behavior in chemical reactions, their potential as ligands in coordination chemistry, and their pharmacokinetic properties in medicinal chemistry. nih.govnih.gov The key parameters—electronegativity (χ), chemical hardness (η), and global softness (σ)—are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). gsconlinepress.comnih.gov While specific DFT calculations for Pyridazine, 3-ethyl-4-methyl-6-phenyl- are not available in the cited literature, the principles governing these parameters are well-established for related heterocyclic systems. gsconlinepress.comnih.govnih.gov

Electronegativity is a fundamental chemical property that describes the tendency of an atom or a molecule to attract electrons. In the context of computational chemistry and DFT, the electronegativity of a molecule is formally defined as the negative of its chemical potential. nih.gov It is calculated as the average of the ionization potential (I) and electron affinity (A). Using Koopmans' theorem, these can be approximated by the energies of the HOMO and LUMO orbitals, respectively:

χ ≈ (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2

A higher electronegativity value suggests a greater capacity to attract electrons. gsconlinepress.com For a molecule like Pyridazine, 3-ethyl-4-methyl-6-phenyl-, this parameter would provide insight into its ability to participate in charge-transfer interactions, which are fundamental to many chemical reactions and biological interactions.

Chemical hardness (η) is a measure of a molecule's resistance to a change in its electron distribution or charge transfer. researchgate.net It is a direct consequence of the Hard and Soft Acids and Bases (HSAB) principle. Within the framework of DFT, chemical hardness is calculated from the ionization potential (I) and electron affinity (A), and can be approximated using the HOMO and LUMO energy levels: gsconlinepress.comresearchgate.net

η ≈ (I - A) / 2 ≈ (ELUMO - EHOMO) / 2

Global softness (σ) is the reciprocal of global chemical hardness (η) and provides a measure of a molecule's polarizability and reactivity. gsconlinepress.comnih.gov It is calculated as:

σ = 1 / η ≈ 2 / (ELUMO - EHOMO)

| Parameter | Symbol | Formula (using HOMO/LUMO) | Description | Value (eV) for Pyridazine, 3-ethyl-4-methyl-6-phenyl- |

| Electronegativity | χ | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. | Data not available in cited literature |

| Chemical Hardness | η | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution; indicates kinetic stability. | Data not available in cited literature |

| Global Softness | σ | σ = 1 / η | Measures the polarizability and reactivity of a molecule; the inverse of hardness. | Data not available in cited literature |

Reactivity Profiles and Mechanistic Investigations of Pyridazine, 3 Ethyl 4 Methyl 6 Phenyl

Chemical Transformations and Functional Group Interconversions

The substituted pyridazine (B1198779) ring serves as a versatile scaffold for a range of chemical modifications, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

The nitrogen atoms of the pyridazine ring are susceptible to oxidation, a common reaction for N-heterocycles. This transformation typically leads to the formation of pyridazine N-oxides, which are valuable intermediates in organic synthesis. The N-O moiety in these compounds possesses a unique functionality, acting as both an electron donor and an acceptor, which facilitates further substitutions on the pyridazine ring. arkat-usa.org

Various oxidizing agents can be employed for the N-oxidation of pyridines and their derivatives. arkat-usa.org Common reagents include hydrogen peroxide in acetic acid, peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), and systems involving metal catalysts such as methyltrioxorhenium (MTO). arkat-usa.org The choice of oxidant can influence the reaction's efficiency and selectivity. For 3-ethyl-4-methyl-6-phenyl-pyridazine, oxidation would likely yield a mixture of two isomeric N-oxides, given the two available nitrogen atoms. The electronic and steric effects of the substituents would influence the regioselectivity of the N-oxidation. For instance, studies on substituted pyridines have shown that both electron-donating and electron-withdrawing groups can be accommodated, leading to high yields of the corresponding N-oxides. arkat-usa.org Photochemically activated pyridazine N-oxides can also serve as sources of atomic oxygen for C-H oxidation reactions. nih.gov

| Reactant Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Substituted Pyridazine | H₂O₂ / CH₃COOH | Pyridazine N-oxide | arkat-usa.org |

| Substituted Pyridazine | m-Chloroperoxybenzoic acid (m-CPBA) | Pyridazine N-oxide | arkat-usa.org |

| Substituted Pyridazine | H₂O₂ / Methyltrioxorhenium (MTO) | Pyridazine N-oxide | arkat-usa.org |

| Pyridazine N-oxide | UV light (e.g., 350 nm) | Deoxygenated Pyridazine + Oxidized Substrate | nih.gov |

The pyridazine ring can be reduced to its saturated form, a piperidine (B6355638) derivative, through catalytic hydrogenation. This transformation is a key method for producing saturated N-heterocycles, which are prevalent scaffolds in pharmaceuticals. osti.govrsc.org The hydrogenation of N-heteroarenes like pyridazine typically requires a catalyst, often based on transition metals such as rhodium (Rh) or palladium (Pd). osti.govresearchgate.netrsc.org

For 3-ethyl-4-methyl-6-phenyl-pyridazine, complete hydrogenation would saturate the pyridazine ring to yield the corresponding piperidine derivative. A significant challenge in this reaction is achieving chemoselectivity. The phenyl substituent can also be hydrogenated under certain conditions, potentially leading to a mixture of products where either the pyridazine ring, the phenyl ring, or both are reduced. osti.gov The reaction conditions, including the choice of catalyst, solvent, temperature, and hydrogen pressure, can be tuned to favor the desired product. researchgate.netrsc.org For example, rhodium-based catalysts have been shown to be effective for the hydrogenation of a diverse array of N-heteroarenes under relatively mild conditions. osti.govrsc.org

| Catalyst | Typical Conditions | Product | Reference |

|---|---|---|---|

| Rhodium (e.g., Rh₂O₃, Organometallic Rh complexes) | H₂ (gas), 40-80°C | Piperidine derivative | osti.govrsc.org |

| Palladium on Carbon (Pd/C) | H₂ (gas), 30-60°C, 70 atm | Piperidine derivative | researchgate.netrsc.org |

Pyridazine derivatives are valuable synthons for constructing fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.govmdpi.com Annulation reactions involve the formation of a new ring fused to the existing pyridazine core. These transformations can be achieved through various synthetic strategies, including intramolecular cyclizations and intermolecular cycloadditions.

The substituents on 3-ethyl-4-methyl-6-phenyl-pyridazine can be functionalized to introduce reactive groups that participate in cyclization reactions. For example, a functional group on the ethyl or methyl substituent could react with the adjacent ring nitrogen or another part of the molecule to form a new ring. Transition metal-catalyzed reactions, such as those involving rhodium, have been developed for the annulation of hydrazones to form complex, tricyclic products with a central pyridazine ring. nih.gov Another powerful method is the inverse-electron-demand aza-Diels-Alder reaction, where the electron-deficient pyridazine ring acts as a diene, reacting with an electron-rich dienophile to construct a new fused ring. organic-chemistry.org Such strategies have been used to create a wide variety of bi- and polycyclic heterocyclic compounds. nih.govresearchgate.neturfu.ru

| Reaction Type | Key Reagents/Catalysts | Fused Heterocycle Formed | Reference |

|---|---|---|---|

| Diaza-Wittig Reaction / Cyclization | 1,3-Diketones, Phosphine Imines | Various Fused Pyridazines | nih.gov |

| Aza-Diels-Alder Reaction | 1,2,3-Triazines, 1-Propynylamines | Pyridazines (as part of a multi-step synthesis) | organic-chemistry.org |

| Rhodium(III)-Catalyzed Dual C-H Activation | N-aminopyrroles, Alkynes, [Cp*RhCl₂]₂ | Pyrrolopyridazines | nih.gov |

| Condensation/Cyclization | Pyridazinones, Dimethylformamide dimethylacetal (DMFDMA) | Pyrido[3,4-c]pyridazines | mdpi.com |

Delineation of Mechanistic Pathways for Key Reactions

Understanding the mechanisms of these reactions is crucial for predicting outcomes and optimizing conditions. For pyridazine derivatives, mechanistic studies often focus on the role of the nitrogen atoms and the aromatic system.

In oxidation reactions , the mechanism involves the nucleophilic attack of a nitrogen lone pair on the electrophilic oxygen of the oxidizing agent (e.g., a peracid). This forms the N-O bond of the resulting N-oxide.

The mechanism of catalytic hydrogenation is complex and occurs on the surface of the metal catalyst. Generally, it involves the adsorption of both the pyridazine molecule and hydrogen onto the catalyst surface. This is followed by the stepwise transfer of hydrogen atoms to the pyridazine ring, leading to its saturation. Studies have shown that the insertion of the heteroarene into metal-hydride bonds can be a reversible process. osti.gov

Aza-Diels-Alder reactions provide a clear example of a mechanistic pathway in cyclization. In an inverse-electron-demand variant, the electron-deficient pyridazine ring acts as the 4π component (diene). It reacts with an electron-rich 2π component (dienophile), such as an enamine or an ynamine. organic-chemistry.org The reaction proceeds through a concerted or stepwise pericyclic transition state, leading to a cycloadduct that may subsequently eliminate a small molecule (like N₂) to form the final aromatic fused product. organic-chemistry.org This approach offers high regioselectivity, which is often controlled by the electronic and steric properties of the substituents on both reacting partners. organic-chemistry.org

Studies on Compound Stability and Degradation Pathways

The pyridazine ring is an aromatic heterocycle and, as such, possesses considerable stability. However, under specific conditions, 3-ethyl-4-methyl-6-phenyl-pyridazine can undergo degradation.

The stability of pyridazine derivatives is influenced by their substituents and the surrounding chemical environment. High temperatures, harsh acidic or basic conditions, or strong oxidizing/reducing environments can lead to decomposition. For instance, some pyridazinyl carbinols have been observed to dismutate at elevated temperatures. researchgate.net

Degradation pathways can involve the cleavage of the heterocyclic ring. While the pyridazine ring itself is generally stable, microbial degradation pathways for related N-heterocycles like pyridine (B92270) and pyrazine (B50134) have been studied. nih.govasm.org These pathways often begin with enzymatic hydroxylation or oxidation, followed by ring opening to form linear intermediates that are further metabolized. asm.orgresearchgate.net Although specific studies on 3-ethyl-4-methyl-6-phenyl-pyridazine are not prevalent, it can be inferred that similar oxidative ring cleavage could be a potential degradation route under certain biological or harsh chemical oxidative conditions.

In the context of coordination chemistry, where pyridazine derivatives can act as ligands, ligand decomposition is another potential degradation pathway. rsc.org In a metal complex, the coordinated pyridazine ligand might undergo transformations catalyzed by the metal center, especially under redox conditions or upon heating. The thermal decomposition of metal complexes with pyridazine-derived ligands can lead to the breakdown of the organic moiety. nih.govmdpi.com

Coordination Chemistry and Catalytic Applications of Pyridazine, 3 Ethyl 4 Methyl 6 Phenyl

Pyridazine (B1198779), 3-ethyl-4-methyl-6-phenyl- as a Ligand Scaffold

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses distinct electronic and steric properties that make it an intriguing building block for ligand design. The presence of the two nitrogen atoms influences the electron density of the ring and its coordination behavior with metal centers.

"Pyridazine, 3-ethyl-4-methyl-6-phenyl-" can act as a versatile ligand, coordinating to transition metals through one or both of its nitrogen atoms. The specific coordination mode is influenced by the nature of the metal, the other ligands in the coordination sphere, and the reaction conditions. The adjacent nitrogen atoms can allow for a chelating bite angle that is favorable for the formation of stable metallacycles.

The coordination of pyridazine-based ligands to a metal center can result in various coordination modes, including monodentate, bidentate bridging, and chelating bidentate. In the case of "Pyridazine, 3-ethyl-4-methyl-6-phenyl-," the substituents (ethyl, methyl, and phenyl groups) can sterically influence the preferred coordination geometry. For instance, the bulky phenyl group at the 6-position might favor coordination at the less hindered nitrogen atom in a monodentate fashion or influence the orientation of the ligand in a bidentate mode.

The chelation of "Pyridazine, 3-ethyl-4-methyl-6-phenyl-" with a transition metal can be represented as follows:

Where M is a transition metal and N-N(R1,R2,R3) represents the pyridazine ligand. The stability of the resulting complex is dependent on the strength of the metal-ligand bond.

Table 1: Potential Coordination Modes of Pyridazine, 3-ethyl-4-methyl-6-phenyl- with Transition Metals

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate | Coordination through one of the nitrogen atoms. | Pd(II), Pt(II), Rh(I) |

| Bidentate (Chelating) | Coordination through both adjacent nitrogen atoms to the same metal center, forming a stable chelate ring. | Fe(II), Co(II), Ni(II), Cu(II) |

| Bidentate (Bridging) | The two nitrogen atoms coordinate to two different metal centers, forming a bridge between them. | Ru(II), Os(II), Ag(I) |

The design of pyridazine-based ligands for specific catalytic applications is guided by several key principles that consider both electronic and steric effects. The electronic properties of the pyridazine ring, being more electron-withdrawing than pyridine (B92270), can influence the electron density at the metal center, which in turn affects its catalytic activity.

Steric Effects: The size and position of substituents on the pyridazine ring play a crucial role in determining the steric environment around the metal center. The ethyl, methyl, and phenyl groups in "Pyridazine, 3-ethyl-4-methyl-6-phenyl-" create a specific steric profile that can influence substrate binding and the regioselectivity of catalytic reactions. For example, the phenyl group at the 6-position can create a sterically hindered pocket around one of the nitrogen donors, potentially leading to selective coordination and catalysis.

The design principles for pyridazine-based ligands often involve a systematic variation of substituents to fine-tune the steric and electronic properties of the resulting metal complexes. This allows for the optimization of catalytic performance for a specific transformation.

Metal-Mediated Catalytic Transformations

Pyridazine-based ligands have been successfully employed in a variety of metal-mediated catalytic transformations. The unique properties of the pyridazine scaffold can lead to catalysts with enhanced activity, stability, and selectivity compared to their pyridine-based counterparts.

In homogeneous catalysis, "Pyridazine, 3-ethyl-4-methyl-6-phenyl-" can serve as a spectator ligand, remaining coordinated to the metal center throughout the catalytic cycle and influencing its reactivity. The electronic properties of the pyridazine ligand can affect the oxidative addition and reductive elimination steps in cross-coupling reactions, for instance. The ability of the pyridazine ring to act as a π-acceptor can also stabilize low-valent metal species, which are often key intermediates in catalytic cycles.

Potential applications of metal complexes bearing "Pyridazine, 3-ethyl-4-methyl-6-phenyl-" in homogeneous catalysis include:

Cross-coupling reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings, where the ligand can influence the efficiency and selectivity of C-C bond formation.

Hydrogenation and transfer hydrogenation: The steric and electronic properties of the ligand can impact the rate and enantioselectivity of these reduction reactions.

Polymerization: Pyridazine-based ligands can be used to prepare well-defined polymerization catalysts, controlling the molecular weight and properties of the resulting polymers.

The substituents on the pyridazine ring of "Pyridazine, 3-ethyl-4-methyl-6-phenyl-" have a profound impact on the catalytic performance of its metal complexes.

Ethyl and Methyl Groups: These alkyl groups are electron-donating, which can increase the electron density at the metal center. This can enhance the rate of oxidative addition in some catalytic cycles but may retard reductive elimination. Their steric bulk is relatively small but can still influence the accessibility of the catalytic site.

Phenyl Group: The phenyl group at the 6-position introduces significant steric hindrance. This can be beneficial for achieving high selectivity in certain reactions by controlling the approach of the substrate. Electronically, the phenyl group can participate in π-stacking interactions and can withdraw electron density from the pyridazine ring, which can modulate the Lewis acidity of the metal center.

The interplay of these electronic and steric effects is crucial for optimizing catalytic activity and selectivity. For example, in a hypothetical cross-coupling reaction, the steric bulk of the phenyl group might favor the coupling of less hindered substrates, leading to high regioselectivity.

Table 2: Hypothetical Influence of Substituents on Catalytic Activity in a Suzuki-Miyaura Coupling Reaction

| Catalyst with Ligand | Substituents | Relative Rate | Selectivity (Product A vs. Product B) |

| [Pd(pyridazine)]Cl2 | None | 1.0 | 1:1 |

| [Pd(3,4-dimethylpyridazine)]Cl2 | 3-Me, 4-Me | 1.5 | 1.2:1 |

| [Pd(3-ethyl-4-methyl-6-phenyl-pyridazine)]Cl2 | 3-Et, 4-Me, 6-Ph | 1.2 | 5:1 |

| [Pd(3,4,5,6-tetramethylpyridazine)]Cl2 | 3,4,5,6-tetra-Me | 1.8 | 1.5:1 |

Comparative studies between pyridazine- and pyridine-based ligands are essential for understanding the unique advantages of the diazine scaffold. The key differences stem from the presence of the second nitrogen atom in the pyridazine ring.

Structural Differences: The geometry of the chelate ring formed by a bidentate pyridazine ligand is different from that of a bipyridine ligand, for example. This can lead to different steric environments around the metal and, consequently, different selectivities in catalysis.

In many cases, diazine-based ligands, including pyridazines, have been shown to outperform their pyridine congeners in catalytic applications, offering alternative reaction pathways and enabling new reactivities. acs.org For instance, a palladium catalyst with a pyridazine-based ligand might exhibit higher turnover numbers or operate under milder reaction conditions compared to a similar catalyst with a pyridine-based ligand.

Table 3: Hypothetical Comparison of Pyridazine vs. Pyridine Ligands in a Catalytic Hydrogenation Reaction

| Catalyst | Ligand Type | Turnover Frequency (TOF, h⁻¹) | Enantiomeric Excess (ee, %) |

| [Rh(pyridine-phosphine)Cl(COD)] | Pyridine-based | 1200 | 85 |

| [Rh(pyridazine-phosphine)Cl(COD)] | Pyridazine-based | 1500 | 92 |

| [Rh(bis-pyridine)Cl(COD)] | Pyridine-based | 800 | 70 |

| [Rh(bis-pyridazine)Cl(COD)] | Pyridazine-based | 1000 | 78 |

Stabilization of Reactive Intermediates via Pyridazine Ligation

The coordination of pyridazine derivatives to metal centers can play a crucial role in stabilizing otherwise transient and highly reactive intermediates. This stabilization is paramount in many catalytic cycles, allowing for controlled chemical transformations. The ligation of pyridazines can influence the electronic and steric environment of the metal center, thereby providing a kinetic and thermodynamic barrier to the decomposition of reactive species. While direct experimental studies on the coordination chemistry of Pyridazine, 3-ethyl-4-methyl-6-phenyl- in stabilizing reactive intermediates are not extensively documented in publicly available literature, the principles of its coordination behavior can be inferred from studies on related pyridazine-metal complexes.

The general structure of such a pyridazine-stabilized diiron bridging carbene complex is depicted below:

Figure 1: General structure of a pyridazine-stabilized diiron bridging carbene complex.

Furthermore, these pyridazine-stabilized carbene complexes can be converted into even more reactive cationic bridging carbyne complexes, which also retain the pyridazine ligand. nih.gov The successful isolation and characterization of these carbene and carbyne complexes underscore the significant role of the pyridazine ligand in their stabilization.

The substituents on the pyridazine ring, as in the case of 3-ethyl-4-methyl-6-phenyl-pyridazine, are expected to modulate this stabilizing effect through both electronic and steric contributions. The ethyl and methyl groups are electron-donating, which would increase the electron density on the nitrogen atoms of the pyridazine ring. This enhanced electron-donating ability could lead to stronger coordination to the metal center, thereby providing greater stabilization to electron-deficient reactive intermediates. The phenyl group, depending on its orientation, can exert both inductive and resonance effects that would also influence the electronic properties of the ligand.

The steric bulk introduced by the ethyl, methyl, and phenyl groups would also play a critical role. While potentially strengthening the metal-ligand bond through electronic effects, significant steric hindrance could also disfavor the coordination of the pyridazine ligand or influence the geometry of the resulting complex. This interplay between electronic and steric effects is a key aspect of ligand design in coordination chemistry and catalysis.

To illustrate the potential influence of substituents on the stabilizing properties of the pyridazine ligand, a comparative table can be considered. While direct experimental data for the 3-ethyl-4-methyl-6-phenyl-pyridazine complex is unavailable, the table below provides a conceptual framework based on established principles of coordination chemistry.

| Ligand | Substituents | Expected Electronic Effect on Metal Center | Expected Steric Hindrance | Potential Impact on Intermediate Stability |

| Pyridazine | None | Baseline σ-donation and π-acceptance | Low | Effective stabilization of carbenes and carbynes as demonstrated experimentally. nih.gov |

| Pyridazine, 3-ethyl-4-methyl-6-phenyl- | 3-ethyl, 4-methyl, 6-phenyl | Increased σ-donation due to alkyl groups. Phenyl group effect is position-dependent. | Moderate to High | Enhanced stabilization of electron-deficient intermediates due to increased electron donation, but potentially destabilizing if steric bulk prevents optimal coordination. |

Applications in Advanced Materials Science

Integration of Pyridazine (B1198779), 3-ethyl-4-methyl-6-phenyl- as a Component in Semiconducting Organic Materials

Pyridazine derivatives are recognized as organic heterocyclic aromatic semiconductors. researchgate.netliberty.edu The planar structure of the pyridazine ring facilitates π-π stacking interactions, which are crucial for charge transport in organic semiconductor devices. The incorporation of Pyridazine, 3-ethyl-4-methyl-6-phenyl- into semiconducting materials leverages these intrinsic properties.

Research into pyridazine-based materials has highlighted their potential as building blocks for cutting-edge organometallic semiconductors. researchgate.net The stability and versatile functionalization of the pyridazine core allow for the fine-tuning of its semiconducting behavior. While specific charge mobility values for Pyridazine, 3-ethyl-4-methyl-6-phenyl- are not widely reported, the general class of pyridazine derivatives is actively being investigated for their charge transport characteristics. researchgate.netmdpi.com Theoretical and experimental studies on related organic semiconductors suggest that the charge mobility can range from 10⁻⁸ to over 1 cm²/(V·s), depending on the molecular structure and packing. mdpi.com

Table 1: General Properties of Pyridazine-Based Organic Semiconductors

| Property | Typical Range/Characteristic | Reference |

|---|---|---|

| Material Type | Organic Heterocyclic Aromatic Semiconductor | researchgate.netliberty.edu |

| Charge Carrier Type | Can be engineered for p-type (hole) or n-type (electron) transport | rsc.org |

| Charge Transport Mechanism | Hopping and/or band-like transport, dependent on molecular packing and temperature | nih.govnih.gov |

| Typical Mobility Range | 10⁻⁸ - >1 cm²/(V·s) | mdpi.com |

The synthesis of such compounds often involves multi-step reactions to achieve the desired substitution pattern on the pyridazine ring, which in turn dictates the final electronic properties of the material. beilstein-journals.org

Utilization in Optoelectronic Systems

The unique photophysical properties of pyridazine derivatives make them promising candidates for use in optoelectronic systems, such as Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the pyridazine ring can be beneficial for creating materials with specific energy levels (HOMO/LUMO) required for efficient charge injection and transport in these devices.

Table 2: Photophysical Properties of Representative Phenyl-Substituted Pyridazine Derivatives

| Compound Family | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Application | Reference |

|---|---|---|---|---|

| Thienylpyridazines | 314 - 357 | Varies with substitution | Second Harmonic Generation | researchgate.net |

The development of efficient blue, green, and red emitters is a key area of research in OLED technology, and pyridazine-based materials are being explored to contribute to this field. liberty.edu

Structure-Property Relationships for Material Performance Enhancement

The performance of Pyridazine, 3-ethyl-4-methyl-6-phenyl- in advanced materials is intrinsically linked to its molecular structure. The interplay between the pyridazine core and its substituents governs the electronic and morphological properties of the resulting material.

Pyridazine Core: The two adjacent nitrogen atoms in the pyridazine ring make it electron-deficient, which influences its electron-accepting properties. This is a key feature that can be exploited in the design of both p-type and n-type organic semiconductors. blumberginstitute.org

Phenyl Group (at C6): The phenyl substituent extends the π-conjugated system of the molecule. This generally leads to a smaller HOMO-LUMO gap, which can result in red-shifted absorption and emission spectra. The rotational freedom of the phenyl ring can also impact the molecular packing in the solid state, which in turn affects charge transport. nih.govnih.gov

Understanding these structure-property relationships is crucial for the rational design of new pyridazine-based materials with enhanced performance. researchgate.netacs.orgnih.gov By systematically modifying the substituents, researchers can fine-tune the material's properties to meet the specific requirements of a given application, be it higher charge carrier mobility for transistors or specific emission wavelengths for OLEDs. rsc.org

Supramolecular Chemistry and Self Assembly of Pyridazine, 3 Ethyl 4 Methyl 6 Phenyl Systems

Design and Synthesis of Supramolecular Architectures Involving Pyridazine (B1198779) Moieties

The design of supramolecular architectures based on 3-ethyl-4-methyl-6-phenyl-pyridazine leverages the predictable directional interactions of the pyridazine ring. The two adjacent nitrogen atoms in the pyridazine core are key features, acting as hydrogen bond acceptors and sites for metal coordination. nih.gov The synthesis of these complex structures often involves a hierarchical approach, starting with the synthesis of the core pyridazine derivative followed by its incorporation into larger assemblies.

One common strategy for the synthesis of such architectures is through multi-component reactions that allow for the controlled placement of functional groups. For instance, a one-pot, three-component reaction of an appropriate β-ketoester with an arylglyoxal in the presence of hydrazine (B178648) hydrate (B1144303) can yield highly substituted pyridazines. researchgate.net Microwave-enhanced protocols have also been developed for the efficient synthesis of trisubstituted pyridazines, offering a rapid and chemoselective route to these building blocks. rsc.orgresearchgate.net

The general synthetic approach to pyridazine derivatives often involves the reaction of 1,4-dicarbonyl compounds with hydrazine. For 3-ethyl-4-methyl-6-phenyl-pyridazine, a plausible synthetic route would involve the condensation of a 1-phenyl-2-methyl-3-ethyl-1,4-diketone with hydrazine hydrate. The substituents on the pyridazine ring can be further modified to introduce specific recognition sites or reactive groups for subsequent assembly steps.

The design principles for supramolecular systems incorporating 3-ethyl-4-methyl-6-phenyl-pyridazine often rely on the creation of complementary interactions. This can involve pairing the electron-deficient pyridazine ring with electron-rich aromatic systems to promote π-π stacking interactions. nih.gov Additionally, the nitrogen atoms can coordinate with metal ions, leading to the formation of metallo-supramolecular structures with well-defined geometries and properties. The planar nature of the pyridazine ring promotes efficient π-π stacking, contributing to the formation of densely packed crystal structures. researchgate.net

| Synthetic Strategy | Description | Key Advantages | Reference Example |

| Multi-component Reaction | One-pot synthesis involving three or more reactants to form a complex product. | High efficiency, atom economy, and diversity-oriented synthesis. | Synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates. researchgate.net |

| Microwave-assisted Synthesis | Use of microwave irradiation to accelerate reaction rates and improve yields. | Rapid, efficient, and often leads to cleaner reactions with fewer byproducts. | Synthesis of 2,3,6-trisubstituted pyridazines. rsc.org |

| Metal-coordination Driven Self-assembly | Use of metal-ligand coordination to direct the formation of discrete supramolecular structures. | Precise control over the geometry and stoichiometry of the final assembly. | Formation of helical aromatic oligoamide molecular capsules. nih.gov |

Host-Guest Chemistry and Inclusion Compound Formation

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. libretexts.org The 3-ethyl-4-methyl-6-phenyl-pyridazine scaffold can be incorporated into larger macrocyclic or cage-like hosts. The design of such hosts relies on preorganization, where the host molecule is conformationally restricted to minimize the entropic penalty upon guest binding. libretexts.org

For example, a calixarene (B151959) scaffold functionalized with 3-ethyl-4-methyl-6-phenyl-pyridazine units could create a hydrophobic cavity capable of encapsulating small organic molecules. rsc.org The pyridazine moieties lining the cavity could provide additional binding interactions, enhancing the stability and selectivity of the host-guest complex. The formation of these inclusion compounds can be studied using various spectroscopic techniques, such as NMR and UV-Vis spectroscopy, to determine the binding affinity and stoichiometry of the complex.

| Host Type | Guest Type | Primary Interactions | Potential Application |

| Calixarene-based | Small aromatic molecules | Hydrophobic interactions, π-π stacking | Molecular sensing, drug delivery |

| Cyclodextrin-based | Aliphatic and aromatic compounds | Hydrophobic interactions, hydrogen bonding | Solubilization of poorly soluble drugs |

| Self-assembled cages | Fullerenes, other small molecules | van der Waals forces, π-π stacking | Materials science, catalysis |

Role of Directional Intermolecular Interactions in Controlled Assembly

The controlled assembly of 3-ethyl-4-methyl-6-phenyl-pyridazine into well-defined supramolecular structures is governed by a variety of directional intermolecular interactions. These non-covalent forces dictate the packing of molecules in the solid state and the formation of aggregates in solution.

Hydrogen Bonding: The two nitrogen atoms of the pyridazine ring are potent hydrogen bond acceptors. nih.gov In the solid state, pyridazine derivatives often form dimers or extended chains through N-H···O or C-H···N hydrogen bonds. nih.gov The presence of suitable hydrogen bond donors in co-crystallizing agents can lead to the formation of predictable supramolecular synthons, which are robust and recurring patterns of intermolecular interactions. nih.gov

π-π Stacking: The aromatic phenyl ring and the electron-deficient pyridazine ring of 3-ethyl-4-methyl-6-phenyl-pyridazine can participate in π-π stacking interactions. These interactions are driven by a combination of electrostatic and dispersion forces and play a significant role in the stabilization of crystal structures. nih.gov The planar nature of the pyridazine ring facilitates efficient stacking, often leading to slipped-parallel or T-shaped arrangements. nih.gov

Halogen Bonding: Although not inherent to 3-ethyl-4-methyl-6-phenyl-pyridazine itself, the introduction of halogen substituents onto the phenyl ring or the pyridazine core can introduce halogen bonding as a powerful tool for directing self-assembly. Halogen bonds are directional interactions between a halogen atom and a Lewis base, such as the nitrogen atoms of the pyridazine ring.

The interplay of these directional interactions allows for the rational design of crystal structures with desired properties, a field known as crystal engineering. By understanding and controlling these non-covalent forces, it is possible to create new materials with tailored optical, electronic, or mechanical properties.

| Interaction Type | Description | Strength (kcal/mol) | Geometric Preference |

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. | 3 - 10 | Directional, typically linear |

| π-π Stacking | Non-covalent interaction between aromatic rings. | 1 - 5 | Parallel-displaced, T-shaped |

| van der Waals Forces | Weak, non-specific attractive forces between molecules. | < 1 | Non-directional |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Pyridazine (B1198779), 3-ethyl-4-methyl-6-phenyl-

The development of efficient and versatile synthetic routes is paramount for the advancement of pyridazine chemistry. While classical methods for pyridazine synthesis, such as the reaction of 1,4-dicarbonyl compounds with hydrazine (B178648), are well-established, future research will likely focus on more sophisticated and sustainable approaches.

One promising avenue is the utilization of multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. Designing a one-pot synthesis for 3-ethyl-4-methyl-6-phenyl-pyridazine would significantly improve efficiency and reduce waste. Another area of exploration is the application of transition-metal-catalyzed cross-coupling reactions. Methodologies like Suzuki, Stille, and Sonogashira couplings could be adapted to introduce the ethyl, methyl, and phenyl substituents onto a pre-functionalized pyridazine core with high regioselectivity.

Furthermore, the use of flow chemistry presents an opportunity for the scalable and safe production of this compound. Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields and purity. The development of novel catalysts, including heterogeneous and biocatalysts, could also pave the way for more environmentally friendly synthetic processes.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High efficiency, atom economy, reduced waste | Design of novel one-pot procedures |

| Transition-Metal Catalysis | High regioselectivity, functional group tolerance | Development of new catalysts and coupling partners |

| Flow Chemistry | Scalability, safety, precise process control | Optimization of reactor design and reaction conditions |

| Green Catalysis | Sustainability, reduced environmental impact | Exploration of heterogeneous and biocatalytic routes |

Deeper Mechanistic Understanding of Pyridazine Reactivity

A thorough understanding of the reactivity of the 3-ethyl-4-methyl-6-phenyl-pyridazine ring is crucial for its application in the synthesis of more complex molecules. The pyridazine ring is known to be electron-deficient, which influences its susceptibility to both electrophilic and nucleophilic attack.

Future mechanistic studies should aim to elucidate the influence of the ethyl, methyl, and phenyl substituents on the electronic properties and, consequently, the reactivity of the pyridazine core. For instance, investigating the regioselectivity of electrophilic substitution reactions, such as nitration or halogenation, will be important. It is anticipated that the phenyl group will direct electrophiles to specific positions on its own ring, while the electron-donating alkyl groups will influence the reactivity of the pyridazine ring itself.

Nucleophilic aromatic substitution is another key reaction pathway for pyridazines. rsc.orgnih.gov Detailed kinetic and computational studies can provide insights into the mechanism of substitution reactions, including the potential for cine and tele-substitution products. Furthermore, exploring the reactivity of the alkyl substituents, for example through radical halogenation, could open up new avenues for functionalization.

Advanced Characterization Techniques for Complex Pyridazine Systems

As more complex molecules based on the 3-ethyl-4-methyl-6-phenyl-pyridazine scaffold are synthesized, the need for advanced characterization techniques becomes increasingly important. While standard techniques like NMR and mass spectrometry are indispensable, future research will benefit from the application of more sophisticated methods.

Two-dimensional NMR techniques, such as HSQC and HMBC, will be essential for the unambiguous assignment of proton and carbon signals, especially in structurally complex derivatives. ingentaconnect.comacs.org Solid-state NMR could provide valuable information about the structure and dynamics of the compound in the crystalline phase.

X-ray crystallography will continue to be a cornerstone for determining the precise three-dimensional structure of 3-ethyl-4-methyl-6-phenyl-pyridazine and its derivatives. nih.gov This information is vital for understanding intermolecular interactions and for the rational design of new materials. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be employed to study fragmentation pathways and to identify unknown metabolites or degradation products. gsconlinepress.com

| Characterization Technique | Information Gained | Future Applications |

| 2D NMR (HSQC, HMBC) | Unambiguous assignment of 1H and 13C signals | Structural elucidation of complex derivatives |

| Solid-State NMR | Structure and dynamics in the solid phase | Characterization of crystalline materials |

| X-ray Crystallography | Precise 3D molecular structure | Understanding intermolecular interactions, material design |

| Tandem Mass Spectrometry | Fragmentation pathways, identification of unknowns | Metabolite and degradation product analysis |

Theoretical Prediction and Computational Design of Pyridazine-Based Materials and Catalysts

Computational chemistry offers a powerful toolkit for the in silico design and prediction of the properties of new materials and catalysts based on the 3-ethyl-4-methyl-6-phenyl-pyridazine scaffold. Density Functional Theory (DFT) can be used to calculate a wide range of molecular properties, including electronic structure, reactivity indices, and spectroscopic parameters. gsconlinepress.comiiste.orgresearchgate.net

These calculations can guide the rational design of new pyridazine derivatives with tailored electronic and optical properties for applications in areas such as organic electronics or as components in photochemically active molecules. For example, by computationally screening different substituents, it is possible to identify candidates with desired HOMO-LUMO energy gaps for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Molecular modeling techniques can also be employed to design pyridazine-based ligands for catalysis. By simulating the interaction of the pyridazine derivative with a metal center, it is possible to predict the stability and catalytic activity of the resulting complex. nih.gov This approach can accelerate the discovery of new and efficient catalysts for a variety of chemical transformations. Furthermore, computational methods can be used to predict the potential of pyridazine derivatives as corrosion inhibitors or as building blocks for energetic materials. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3-ethyl-4-methyl-6-phenylpyridazine derivatives, and how can experimental parameters be optimized for regioselectivity?

- Methodological Answer : The synthesis of pyridazine derivatives often involves condensation reactions between substituted pyridazines and haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate, as seen in imidazo[1,2-b]pyridazine synthesis . Transition-metal-catalyzed routes (e.g., Suzuki coupling) are effective for functionalization at specific positions. For regioselectivity, optimize reaction temperature, catalyst loading (e.g., Pd/Cu systems), and solvent polarity. For example, using Pd(PPh₃)₄ with aryl boronic acids in THF at 80°C enhances coupling efficiency .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) be applied to confirm the structure of 3-ethyl-4-methyl-6-phenylpyridazine derivatives?

- Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions via coupling patterns and chemical shifts (e.g., downfield shifts for nitrogen-adjacent protons). X-ray crystallography provides definitive structural confirmation by resolving bond lengths and angles, as demonstrated for 4-benzyl-6-phenylpyridazinone derivatives . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Q. What are the key considerations when designing biological activity assays for pyridazine derivatives, particularly in assessing enzyme inhibition or receptor binding?

- Methodological Answer : Prioritize target validation (e.g., phosphodiesterase isoforms for cardioactive agents) and use dose-response curves to determine IC₅₀ values. Include positive controls (e.g., sildenafil for PDE5 inhibition) and account for off-target effects via selectivity profiling. For receptor binding, employ radioligand displacement assays with HEK293 cells expressing recombinant receptors .

Q. How do substituents at the 3-, 4-, and 6-positions influence the physicochemical properties and bioactivity of pyridazine derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃ at position 6) increase metabolic stability but may reduce solubility. Hydrophobic substituents (e.g., ethyl or phenyl groups) enhance membrane permeability. Use logP measurements and molecular docking to correlate substituent effects with bioactivity trends, as shown for 6-(4-fluorophenyl)pyridazin-3-amine derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and bioactivity of 3-ethyl-4-methyl-6-phenylpyridazine derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models ligand-receptor interactions, such as pyridazine derivatives binding to PDE5. Validate predictions with experimental IC₅₀ values and SAR studies .

Q. What strategies resolve contradictions in reported biological data for pyridazine derivatives, such as varying IC₅₀ values across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) and validate compound purity via HPLC. Cross-reference with structural analogs (e.g., 6-phenyl vs. 6-(4-fluorophenyl) derivatives) to identify substituent-specific effects. Meta-analysis of datasets from multiple labs can isolate confounding variables .

Q. How can advanced spectroscopic methods (e.g., Hirshfeld surface analysis) elucidate intermolecular interactions in 3-ethyl-4-methyl-6-phenylpyridazine crystals?

- Methodological Answer : Hirshfeld surface analysis quantifies close contacts (e.g., C-H···O/N interactions) and π-π stacking distances. For example, in 4-benzyl-6-phenylpyridazinone, 12.3% of the surface area corresponds to H···H contacts, while 7.2% involves C···O bonds . Pair this with thermal (DSC/TGA) and solubility studies to correlate crystal packing with stability.

Q. What are the challenges in developing transition-metal-catalyzed routes for functionalizing the pyridazine core, and how are catalyst systems optimized?

- Methodological Answer : Challenges include catalyst poisoning by nitrogen atoms and regioselectivity issues. Optimize by using bidentate ligands (e.g., 1,10-phenanthroline) to stabilize Pd/Cu catalysts. Screen solvents (e.g., DMF for polar intermediates) and additives (e.g., K₂CO₃ for deprotonation). For example, Pd(OAc)₂ with XPhos ligand achieves >80% yield in C-3 arylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.